N-(Phenylthio)phthalimide
Overview
Description
N-(Phenylthio)phthalimide is an N-substituted phthalimide, known for its role as a sulphenylating agent. This compound is characterized by its molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but insoluble in water .
Mechanism of Action
Target of Action
The primary target of N-(Phenylthio)phthalimide is the Trehalose-6-Phosphate Phosphatase (TPP) enzyme found in many plants and pathogens . This enzyme plays a crucial role in the formation of trehalose, a type of sugar .
Mode of Action
This compound acts as an inhibitor of the TPP enzyme . It has been reported to suppress the normal growth of nematodes by inhibiting the activity of TPP . The compound has a similar secondary structure and a conserved cysteine residue (Cys356) to nematodes .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of trehalose . It reduces the production of trehalose, glucose, and the activity of TPP, but increases the content of Trehalose-6-Phosphate and the activity of Trehalose-6-Phosphate Synthase (TPS) . The expression of TRI1, TRI4, TRI5, TRI6, and TPP genes are downregulated, while the TPS gene is upregulated .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The inhibition of TPP by this compound leads to a decrease in the production of trehalose and glucose, and a reduction in the activity of TPP . This results in the suppression of the normal growth of nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Phenylthio)phthalimide can be synthesized through the reaction of phthalimide with phenylthiohydrazine or chloroform . Another method involves the reaction of phthalic anhydride with phenylthiol in the presence of a base . The reaction typically requires heating and can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using phthalic anhydride and phenylthiol under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Phenylthio)phthalimide undergoes various chemical reactions, including:
Sulfenylation: It acts as a sulfenylating agent in the synthesis of α-phenylthio-ketones and α-phenylthio-aldehydes from aldehydes and ketones.
Substitution: It can be used in the sulfenylation of ylides and β-keto esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, its sulfur-containing structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Sulfenylation Reactions: Typically involve the use of bases and solvents like DMSO or dichloromethane.
Substitution Reactions: Often require catalysts such as anhydrous cerium chloride (CeCl3) to facilitate the reaction.
Major Products:
α-Phenylthio-ketones and α-Phenylthio-aldehydes: Formed from aldehydes and ketones.
3-Sulfenyl Indoles: Produced from indoles.
Optically Active 3-Phenylthiooxindoles: Derived from unprotected 3-substituted oxindoles.
Scientific Research Applications
N-(Phenylthio)phthalimide has diverse applications in scientific research:
Comparison with Similar Compounds
N-Phenylphthalimide Derivatives: Such as 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione.
Phthalimide Derivatives: Including various N-substituted phthalimides used in organic synthesis and medicinal chemistry.
Uniqueness: N-(Phenylthio)phthalimide is unique due to its sulfur-containing structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to act as a sulfenylating agent and enzyme inhibitor sets it apart from similar compounds .
Properties
IUPAC Name |
2-phenylsulfanylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKBABHRKQHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408577 | |
Record name | N-(Phenylthio)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-27-4 | |
Record name | N-(Phenylthio)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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